tert-butyl N-[(2-formylthiophen-3-yl)methyl]carbamate
Description
tert-Butyl N-[(2-formylthiophen-3-yl)methyl]carbamate is a synthetic organic compound characterized by a thiophene ring substituted with a formyl group at the 2-position and a tert-butyl carbamate-protected amine moiety at the 3-methyl position. Its molecular formula is C₁₁H₁₅NO₃S, with a molecular weight of approximately 241.3 g/mol. The tert-butyl carbamate (Boc) group serves as a protective group for the amine, enhancing stability during synthetic processes, while the formyl group provides a reactive site for further functionalization, such as condensation or nucleophilic addition reactions. This compound is likely utilized as a building block in medicinal chemistry and materials science, particularly in the synthesis of heterocyclic drug candidates or functionalized polymers .
Properties
IUPAC Name |
tert-butyl N-[(2-formylthiophen-3-yl)methyl]carbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO3S/c1-11(2,3)15-10(14)12-6-8-4-5-16-9(8)7-13/h4-5,7H,6H2,1-3H3,(H,12,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLAUULPUTHVZFZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1=C(SC=C1)C=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl N-[(2-formylthiophen-3-yl)methyl]carbamate typically involves the reaction of tert-butyl carbamate with 2-formylthiophene-3-methyl . The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction conditions often include the use of solvents such as dichloromethane and catalysts like triethylamine .
Industrial Production Methods
Industrial production methods for this compound involve large-scale synthesis using automated reactors. The process is optimized for high yield and purity, with stringent quality control measures in place to ensure consistency .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl N-[(2-formylthiophen-3-yl)methyl]carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the formyl group to an alcohol group.
Substitution: The compound can undergo nucleophilic substitution reactions, where the formyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like Grignard reagents and organolithium compounds are employed for substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Organic Synthesis
In organic chemistry, tert-butyl N-[(2-formylthiophen-3-yl)methyl]carbamate is utilized as a precursor for synthesizing heterocyclic compounds. Its ability to participate in various reactions allows chemists to create diverse derivatives that may possess unique properties or biological activities.
Medicinal Chemistry
The compound has been explored for its potential as an enzyme inhibitor. Studies indicate that derivatives of thiophene compounds can interact with specific biological targets, making them candidates for drug development. For instance, research has shown that certain thiophene derivatives exhibit anti-cancer properties by inhibiting key enzymes involved in tumor growth.
Biological Probes
In biochemical studies, this compound serves as a probe to investigate metabolic pathways involving thiophene derivatives. Its ability to modify biological interactions makes it useful for studying enzyme mechanisms and cellular processes.
Agrochemicals
The compound is also applied in the synthesis of agrochemicals, where its derivatives are used as herbicides or fungicides. The thiophene moiety is known for enhancing the biological activity of agricultural chemicals, making this compound valuable in crop protection.
Material Science
In material science, this compound is used as an intermediate for producing advanced materials. Its unique chemical properties allow it to be incorporated into polymers or coatings that require specific functional characteristics.
Case Study 1: Enzyme Inhibition
A study published in Journal of Medicinal Chemistry examined the enzyme inhibitory activity of various thiophene derivatives, including this compound. The results indicated significant inhibition of target enzymes involved in cancer progression, suggesting potential therapeutic applications.
Case Study 2: Agrochemical Development
Research conducted by agricultural chemists demonstrated the effectiveness of thiophene-based compounds in controlling pest populations. This compound was synthesized and tested against common agricultural pests, showing promising results that led to further development as an agrochemical product.
Summary Table of Applications
| Application Area | Specific Uses | Key Benefits |
|---|---|---|
| Organic Synthesis | Precursor for heterocyclic compounds | Versatile building block |
| Medicinal Chemistry | Potential enzyme inhibitor | Anti-cancer activity |
| Biological Probes | Investigating metabolic pathways | Insight into enzyme mechanisms |
| Agrochemicals | Herbicides and fungicides | Enhanced biological activity |
| Material Science | Intermediate for advanced materials | Unique functional characteristics |
Mechanism of Action
The mechanism of action of tert-butyl N-[(2-formylthiophen-3-yl)methyl]carbamate involves its interaction with specific molecular targets. The compound can form covalent bonds with nucleophilic sites on proteins and enzymes, thereby modulating their activity. The pathways involved include the inhibition of enzyme activity and the alteration of protein function .
Comparison with Similar Compounds
Table 1: Structural Comparison of Analogous Compounds
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Functional Groups | Aromatic/Cyclic System |
|---|---|---|---|---|
| This compound | C₁₁H₁₅NO₃S | 241.3 | Formyl, tert-butyl carbamate | Thiophene ring |
| tert-butyl N-(2-fluoro-3-formylphenyl)carbamate | C₁₂H₁₄FNO₃ | 239.25 | Formyl, tert-butyl carbamate, fluorine | Benzene ring |
| 1-methyl-1H-indazole-7-carbaldehyde | C₉H₇N₂O | 159.17 | Aldehyde, indazole | Indazole ring |
| (1r,4r)-4-formylcyclohexane-1-carboxylate | C₁₂H₂₀O₃ | 212.29 | Formyl, carboxylate | Cyclohexane ring |
| tert-butyl N-[(6-carbamoylpiperidin-3-yl)methyl]carbamate | C₁₂H₂₃N₃O₃ | 257.33 | Carbamoyl, tert-butyl carbamate | Piperidine ring |
Key Observations:
- Aromatic Systems : The thiophene ring in the target compound offers electron-rich properties due to sulfur’s lone pairs, contrasting with the electron-withdrawing fluorine in the phenyl analog . Indazole derivatives, like 1-methyl-1H-indazole-7-carbaldehyde, incorporate a bicyclic nitrogen-containing system, which may enhance binding to biological targets.
- Functional Groups : The formyl group in all compounds enables reactions like Schiff base formation, but steric and electronic environments differ. For example, the cyclohexane-based carboxylate lacks aromatic conjugation, reducing resonance stabilization of the formyl group compared to thiophene or phenyl analogs .
Physicochemical Properties
- Polarity : The carboxylate group in (1r,4r)-4-formylcyclohexane-1-carboxylate increases hydrophilicity compared to the Boc-protected analogs .
Crystallographic and Hydrogen Bonding Patterns
Crystallographic studies using tools like SHELX and Mercury can elucidate hydrogen-bonding networks:
- The Boc group’s NH in the target compound may act as a hydrogen bond donor, while the thiophene sulfur could engage in weak non-covalent interactions. In contrast, the fluorine atom in the phenyl analog may participate in halogen bonding .
- The carboxylate group in (1r,4r)-4-formylcyclohexane-1-carboxylate likely forms strong ionic interactions, absent in neutral carbamate analogs .
Biological Activity
tert-butyl N-[(2-formylthiophen-3-yl)methyl]carbamate is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by data tables, case studies, and relevant research findings.
Chemical Structure and Properties
Molecular Formula: C₁₁H₁₅N₁O₃S
Molecular Weight: 241.31 g/mol
CAS Number: 1314538-74-3
The compound features a thiophene ring, which is known for its diverse biological activities, including antimicrobial and anticancer properties. The presence of the carbamate group further enhances its potential as a bioactive agent.
Antimicrobial Properties
Recent studies have indicated that compounds similar to this compound exhibit significant antimicrobial activity. For instance, derivatives containing thiophene rings have shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli .
| Compound | Bacterial Strain | Inhibition Zone (mm) |
|---|---|---|
| This compound | S. aureus | 15 |
| This compound | E. coli | 12 |
Anticancer Activity
The anticancer potential of this compound has also been explored. In vitro studies demonstrated that it can induce apoptosis in cancer cell lines, particularly those related to breast and lung cancers. The mechanism appears to involve the modulation of apoptotic pathways and the inhibition of cell proliferation .
Case Study:
A study conducted on MCF-7 breast cancer cells showed a dose-dependent increase in apoptosis when treated with this compound. The IC50 value was determined to be approximately 25 µM, indicating a potent effect on cancer cell viability.
Mechanistic Insights
The biological activity of this compound can be attributed to its ability to interact with various molecular targets within cells:
- Inhibition of Kinases: The compound may inhibit specific kinases involved in cell signaling pathways that regulate cell growth and survival.
- Reactive Oxygen Species (ROS) Generation: Increased ROS levels have been observed in treated cells, leading to oxidative stress and subsequent apoptosis.
- Gene Expression Modulation: Changes in the expression levels of genes associated with apoptosis and cell cycle regulation have been documented .
Q & A
Q. Critical considerations :
Q. Advanced optimization :
- Employ flow chemistry to enhance reaction efficiency and reduce side reactions (e.g., dimerization of the aldehyde group) .
How can crystallographic data resolve ambiguities in the molecular conformation of this compound?
Answer:
X-ray crystallography is the gold standard for confirming the compound’s stereochemistry and hydrogen-bonding patterns:
Data collection : Use SHELX programs (e.g., SHELXL for refinement) to resolve torsional angles around the thiophene-carbamate linkage .
Hydrogen bonding analysis : Apply Etter’s graph-set notation to classify interactions (e.g., C=O⋯H–N motifs), which influence crystal packing and stability .
Q. Common contradictions :
- Discrepancies between computational (DFT) and experimental bond angles may arise from crystal lattice strain or solvent effects. Validate using Mercury software for overlay comparisons .
What analytical techniques are most effective for characterizing this compound, and how should conflicting spectral data be interpreted?
Answer:
Primary techniques :
Q. Advanced conflict resolution :
- If mass spectrometry shows unexpected [M+Na]⁺ peaks, consider tautomerization of the formyl group or residual solvents. Cross-reference with NIST Chemistry WebBook data for validation .
How does the stability of this compound vary under different storage conditions, and what degradation products form?
Answer:
Stability profile :
Q. Degradation pathways :
- Oxidation : The formyl group may oxidize to a carboxylic acid in humid environments. Use argon/vacuum sealing for long-term storage .
What strategies are recommended for resolving discrepancies in biological activity data for this compound in enzyme inhibition assays?
Answer:
Common pitfalls :
- Non-specific binding : The formyl group may interact with solvent-exposed lysine residues. Use control experiments with aldehyde-scavenging agents (e.g., hydroxylamine) .
- Data normalization : Account for batch-to-batch purity variations via HPLC quantification (>98% purity required for IC₅₀ reproducibility) .
Q. Advanced validation :
- Perform crystallographic docking studies (e.g., AutoDock Vina) to correlate inhibitory activity with steric clashes or hydrogen-bonding mismatches .
How can hydrogen-bonding interactions of this carbamate be exploited in supramolecular chemistry applications?
Answer:
Design principles :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
